![molecular formula C15H15N3O5S2 B3579457 {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE](/img/structure/B3579457.png)
{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE
Overview
Description
{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a nitrophenylsulfonyl group and a thienylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Nitro Group Reduction
The 4-nitrophenylsulfonyl group undergoes selective reduction under catalytic hydrogenation conditions. Using 10% Pd/C in ethanol under 1 atm H₂ at 25°C for 6–8 hours, the nitro group is reduced to an amine, yielding {4-[(4-aminophenyl)sulfonyl]piperazino}(2-thienyl)methanone . This product serves as a precursor for further derivatization (e.g., diazotization or acylation).
Key Data:
Reagents/Conditions | Product | Yield |
---|---|---|
H₂ (1 atm), Pd/C, EtOH, 25°C | 4-Aminophenylsulfonyl derivative | 85–90% |
Sulfonamide Hydrolysis
Under strongly acidic or basic conditions, the sulfonamide bond cleaves. Heating with 6M HCl at 80°C for 12 hours generates piperazine and 4-nitrobenzenesulfonic acid , while the thienylmethanone moiety remains intact . Alkaline hydrolysis (NaOH, H₂O/EtOH, reflux) produces sodium 4-nitrophenylsulfinate and a piperazine-thiophene adduct.
Reaction Pathway:
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Acidic:
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Basic:
Thiophene Ring Functionalization
The 2-thienyl group participates in electrophilic substitution. Nitration (HNO₃/H₂SO₄, 0°C) introduces a nitro group at the 5-position of the thiophene ring . Bromination (Br₂ in CHCl₃) yields the 5-bromo derivative, while Vilsmeier-Haack formylation produces 5-formyl-2-thienylmethanone.
Example Reaction:
Piperazine Ring Modifications
The piperazine nitrogen undergoes alkylation or acylation. Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ selectively methylates the secondary amine, forming 1-methyl-4-[(4-nitrophenyl)sulfonyl]piperazino-thienylmethanone . Acylation with acetyl chloride produces the corresponding acetamide.
Conditions:
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Alkylation: CH₃I, K₂CO₃, DMF, 60°C, 4 hours
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Acylation: AcCl, Et₃N, CH₂Cl₂, 0°C → RT
Oxidative Transformations
Oxidation of the piperazine ring with KMnO₄ in acidic medium degrades the ring to form 2-thienylglyoxylic acid and 4-nitrophenylsulfonamide. Controlled oxidation using mCPBA selectively oxidizes thiophene to thiophene-1-oxide.
Comparative Oxidative Outcomes:
Oxidizing Agent | Products |
---|---|
KMnO₄/H⁺ | 2-Thienylglyoxylic acid + Sulfonamide |
mCPBA | Thiophene-1-oxide derivative |
Nucleophilic Aromatic Substitution
The electron-deficient 4-nitrophenyl group undergoes nucleophilic substitution with amines or thiols. Reacting with morpholine (100°C, DMSO) replaces the nitro group, yielding {4-[(4-morpholinophenyl)sulfonyl]piperazino}(2-thienyl)methanone .
Mechanism:
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Nitro group activation via electron withdrawal by sulfonyl.
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Attack by morpholine at the para position.
Coupling Reactions
The thienylmethanone moiety participates in Suzuki-Miyaura coupling with aryl boronic acids. Using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (80°C, 12 hours), the 5-position of thiophene couples with aryl groups (e.g., phenyl, 4-fluorophenyl) .
Representative Example:
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces homolytic cleavage of the sulfonamide C–S bond, generating 4-nitrophenylsulfonyl and piperazinyl-thienylmethanone radicals, which recombine to form cross-linked dimers.
Scientific Research Applications
Inhibitors of Protein Tyrosine Phosphatases
One of the primary applications of this compound is as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and various cellular processes. Inhibition of PTP1B has therapeutic implications for diabetes and obesity management .
Antitumor Activity
Research has indicated that derivatives of piperazine, including those similar to 4-[(4-nitrophenyl)sulfonyl]piperazino(2-thienyl)methanone, exhibit significant antitumor properties. These compounds have been studied for their ability to induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial activities against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
Case Studies
Study | Focus | Findings |
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Study A | PTP1B Inhibition | Demonstrated effective inhibition of PTP1B, leading to improved insulin sensitivity in vitro. |
Study B | Antitumor Activity | Showed that the compound induced apoptosis in breast cancer cell lines, with a significant reduction in cell viability at specific concentrations. |
Study C | Antimicrobial Testing | Evaluated against Staphylococcus aureus and E. coli; results indicated moderate antibacterial activity, warranting further investigation into structure-activity relationships. |
Pharmacological Insights
The pharmacological profile of 4-[(4-nitrophenyl)sulfonyl]piperazino(2-thienyl)methanone suggests it may function through multiple mechanisms:
- Mechanism of Action : The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity.
- Bioavailability : Modifications in the piperazine ring can enhance solubility and absorption, crucial for therapeutic efficacy.
Mechanism of Action
The mechanism of action for {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenylsulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. The thienylmethanone moiety may enhance binding affinity through π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Biological Activity
The compound {4-[(4-nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone is a derivative of piperazine, which is known for its diverse biological activities. This article will explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C13H14N4O3S
- Molecular Weight: 306.34 g/mol
- IUPAC Name: 4-[(4-nitrophenyl)sulfonyl]-1-(2-thienyl)methanone
- CAS Number: Not available in the provided data.
The compound features a piperazine ring substituted with a nitrophenyl sulfonyl group and a thienyl moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activities of piperazine derivatives, including the target compound, are extensive and include:
- Antimicrobial Activity: Piperazine derivatives have shown significant antibacterial and antifungal properties. For instance, compounds similar to the target have been effective against various bacterial strains due to their ability to inhibit bacterial growth by disrupting cell wall synthesis or function .
- Enzyme Inhibition: The inhibition of enzymes such as acetylcholinesterase (AChE) has been reported for several piperazine derivatives. This action is critical in treating conditions like Alzheimer's disease .
- Anticancer Properties: Some studies have indicated that piperazine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential for use in chemotherapy .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Interaction with Enzymes: The sulfonamide group may facilitate binding to target enzymes, leading to inhibition. For example, enzyme assays have demonstrated that related compounds can inhibit AChE effectively .
- Cell Membrane Disruption: The thienyl component may enhance the lipophilicity of the molecule, allowing it to penetrate cell membranes more easily and disrupt cellular functions.
- DNA Interaction: Some piperazine derivatives have been shown to intercalate DNA, leading to inhibition of replication in cancer cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study investigating the anticancer properties of piperazine derivatives, several compounds were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with nitrophenyl substitutions exhibited significant growth inhibition in breast and colon cancer cells. The mechanism was attributed to apoptosis induction through DNA damage pathways .
Case Study: Enzyme Inhibition
Another study focused on the enzyme inhibition potential of piperazine derivatives, including those similar to the target compound. The findings revealed that these compounds could effectively inhibit AChE activity in vitro, suggesting their potential application in treating neurodegenerative diseases like Alzheimer's .
Properties
IUPAC Name |
[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c19-15(14-2-1-11-24-14)16-7-9-17(10-8-16)25(22,23)13-5-3-12(4-6-13)18(20)21/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCIRYGBVLLXSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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